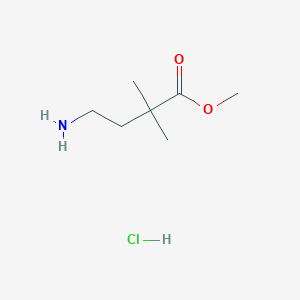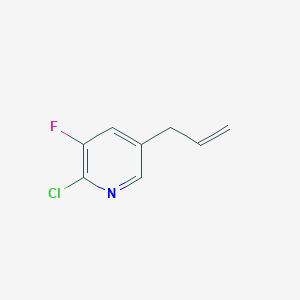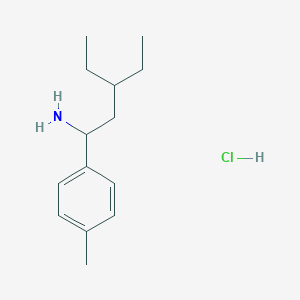
3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride
Vue d'ensemble
Description
3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride, also known as 3-Et-1-PTPH, is a synthetic compound that has been used in a variety of research experiments. It is a chiral compound with a p-tolyl group attached to the nitrogen atom of the amine, which is responsible for its unique properties. 3-Et-1-PTPH has been used in a variety of laboratory experiments, ranging from chemical synthesis to biochemical and physiological research.
Applications De Recherche Scientifique
Antiviral Research
3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride: may be explored for its potential antiviral properties. Indole derivatives, which share a structural similarity, have been reported to exhibit antiviral activity . This suggests that the compound could be synthesized and tested against various RNA and DNA viruses to determine its efficacy as an antiviral agent.
Anti-inflammatory Studies
The compound’s structural framework suggests it could be useful in anti-inflammatory research. Indole derivatives are known for their anti-inflammatory activities . By modifying the compound to enhance its interaction with inflammatory pathways, researchers can investigate its potential as a new anti-inflammatory medication.
Anticancer Applications
Given the biological activity of similar compounds, 3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride could be valuable in cancer research. Indole derivatives have been found to possess anticancer properties . The compound could be used to synthesize new derivatives and test their cytotoxicity against various cancer cell lines.
Antimicrobial Testing
The structural characteristics of 3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride make it a candidate for antimicrobial testing. Indole derivatives have shown antimicrobial activity, which could be indicative of the potential of this compound in developing new antimicrobial agents .
Agricultural Chemical Development
The compound could also be explored for its use in agricultural chemicals. The indole moiety is a key component in plant hormones and growth regulators . By studying the effects of 3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride on plants, it could lead to the development of new agrochemicals that promote plant growth or protect crops from diseases.
Safety And Hazards
Propriétés
IUPAC Name |
3-ethyl-1-(4-methylphenyl)pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-4-12(5-2)10-14(15)13-8-6-11(3)7-9-13;/h6-9,12,14H,4-5,10,15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFSFJCSANRUDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(C1=CC=C(C=C1)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



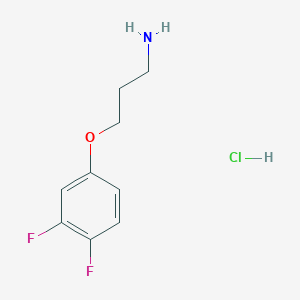
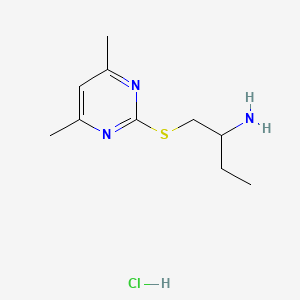

![1-[4-(Dimethoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1457993.png)
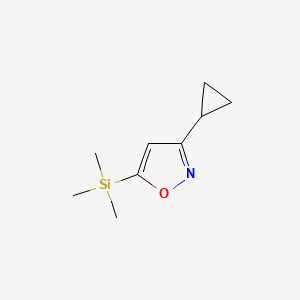

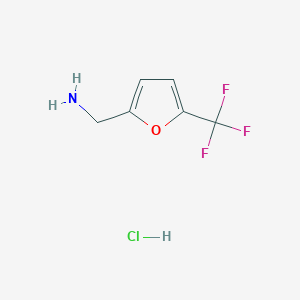
![6-methyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1457999.png)

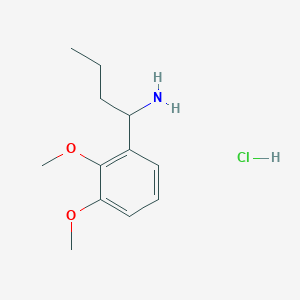
![1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1458006.png)

